molecular formula C16H20N2O2S B6207379 N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide CAS No. 1803472-74-3

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide

Cat. No.: B6207379
CAS No.: 1803472-74-3
M. Wt: 304.4 g/mol
InChI Key: QCBGDOGGSSKUNG-HOTGVXAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide typically involves the reaction of (1S,2S)-2-amino-1,2-diphenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both amino and sulfonamide groups make it a versatile compound for various applications .

Properties

CAS No.

1803472-74-3

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-17-15(13-9-5-3-6-10-13)16(18-21(2,19)20)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1

InChI Key

QCBGDOGGSSKUNG-HOTGVXAUSA-N

Isomeric SMILES

CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NS(=O)(=O)C

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NS(=O)(=O)C

Purity

95

Origin of Product

United States

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